molecular formula C19H23NO3S B2945218 3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2034567-89-8

3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B2945218
CAS RN: 2034567-89-8
M. Wt: 345.46
InChI Key: FLMLCAHSPRJPFV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide, also known as MTTP, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Cancer Research Applications

Compounds similar to "3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide" have been studied for their potential in cancer treatment. For example, retinoids like N-(4-hydroxyphenyl) retinamide (4-HPR) have shown promise in reducing the incidence of tumors in experimental models, possibly through immunoenhancing effects, including the augmentation of natural killer (NK) cell activity (Villa et al., 1993). Similarly, TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has been evaluated for its dose-limiting toxicities and pharmacokinetics in patients with advanced solid tumors, showing potential efficacy in cancer treatment (de Jonge et al., 2005).

Neuropharmacological Applications

Research into compounds structurally similar to "3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide" has explored their effects on neurotransmitter systems, particularly those involving norepinephrine and serotonin. For instance, studies have found that certain metabolites in cerebrospinal fluid, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), could reflect changes in noradrenergic activity related to psychiatric disorders (Reuster et al., 2002). These findings highlight the potential of related compounds in understanding and possibly treating affective illnesses.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-7-4-15(5-8-16)6-9-18(21)20-19(10-12-23-13-11-19)17-3-2-14-24-17/h2-5,7-8,14H,6,9-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLCAHSPRJPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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